molecular formula C28H18BrN B2734567 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole CAS No. 1210469-50-3

11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole

Cat. No.: B2734567
CAS No.: 1210469-50-3
M. Wt: 448.363
InChI Key: KHUSBFQLGAPOSZ-UHFFFAOYSA-N
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Description

“11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and a benzo[a]carbazole group . It has a molecular weight of 369.47 .


Synthesis Analysis

The synthesis of carbazole derivatives, such as “11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole”, involves electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Molecular Structure Analysis

The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole and its derivatives undergo two successive, reversible, one-electron oxidation steps to the cation radical and the quinoid-like dication, respectively .

Scientific Research Applications

Copper-Catalyzed Synthesis in Organic Chemistry

A copper-catalyzed method for the synthesis of 11H-benzo[a]carbazoles demonstrates the significance of this compound in organic synthesis. This method highlights the use of readily available materials and an inexpensive catalyst system, underlining the practicality and efficiency of the process in creating benzocarbazoles (Xie, Ling, & Fu, 2012).

Application in Organic Light-Emitting Diodes

The development of soluble host materials with benzocarbazole moieties for red phosphorescent organic light-emitting diodes (PHOLEDs) signifies its potential in advanced display technologies. These materials, due to their molecular design, exhibit improved solubility and efficiency in PHOLEDs (Suh et al., 2016).

Photophysical Properties and Applications

Research on the crystal structures, luminescence, and thermal properties of biphenyl carbazole derivatives, including those similar to 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole, offers insights into their potential application in materials science, particularly in optoelectronic devices (Tang et al., 2021).

Synthesis and Radiolabelling in Medicinal Chemistry

The synthesis and radiolabelling of benzothiazole derivatives, with a focus on their application in cancer research, shows the relevance of benzocarbazole compounds in the development of new drugs or radiotracers. This includes studies of their inhibitory effects against certain breast cancer cell lines (Gona et al., 2015).

Bio-Renewable Acetol in Benzo[a]carbazole Synthesis

The development of a metal-free strategy for synthesizing benzo[a]carbazoles from bio-renewable acetol and 2-phenylindoles in an aqueous biphasic system, using a Bronsted acidic ionic liquid as a catalyst, indicates its importance in green chemistry and pharmaceutical relevance (Li, Wu, & Gu, 2019).

Estrogen Receptor Binding and Antitumor Activity

The binding affinities of 11-alkylbenzo[a]carbazoles for the estrogen receptor and their inhibitory activity on hormone-dependent mammary tumors highlight the potential of benzocarbazoles in cancer treatment and hormone-related research (von Angerer & Prekajac, 1986).

Safety and Hazards

The safety data sheet for carbazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

Carbazole-based compounds, such as “11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole”, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Properties

IUPAC Name

5-bromo-11-(4-phenylphenyl)benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18BrN/c29-26-18-25-23-11-6-7-13-27(23)30(28(25)24-12-5-4-10-22(24)26)21-16-14-20(15-17-21)19-8-2-1-3-9-19/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUSBFQLGAPOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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